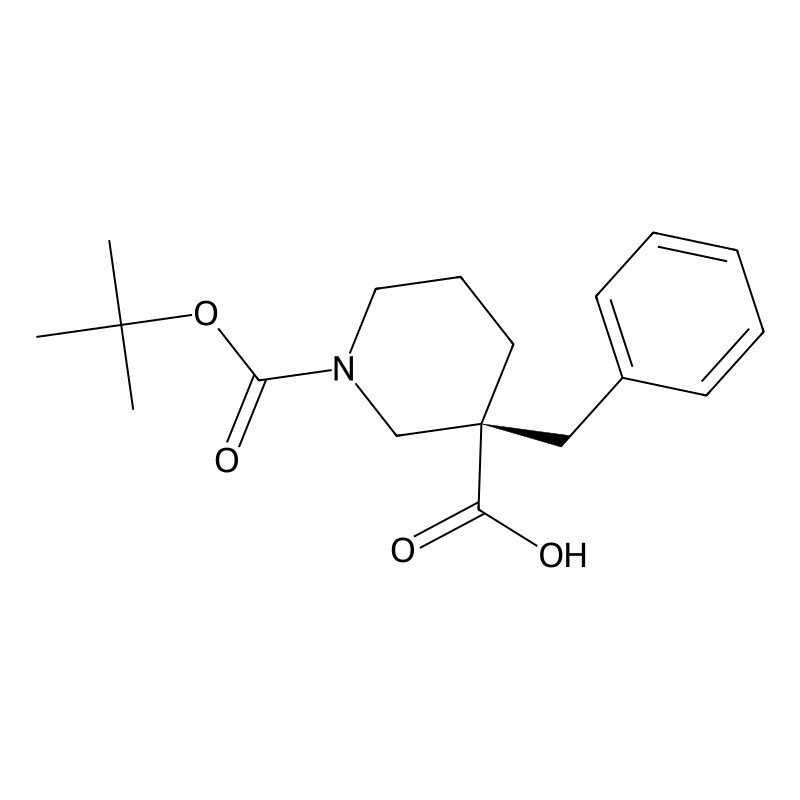(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. With a molecular formula of C18H25NO4 and a molecular weight of 329.39 g/mol, it appears as a white solid. The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This specific configuration contributes to its stability and reactivity in various chemical environments. The InChI code for this compound is 1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 .
- Wear gloves and eye protection when handling the compound.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Dispose of waste according to appropriate chemical waste disposal regulations.
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Amide Formation: It can react with amines to form amides, particularly useful in peptide synthesis.
- Deprotection: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the corresponding amine.
These reactions are essential for synthesizing more complex molecules in organic chemistry .
Research indicates that compounds similar to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid exhibit various biological activities, including:
- Antioxidant Properties: Related compounds have shown potential as antioxidants, which can neutralize free radicals.
- Antimicrobial Activity: Some derivatives possess antimicrobial properties against various pathogens.
- Cytotoxic Effects: Certain structural analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
The synthesis of (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves several steps:
- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
- Benzyl Protection: The introduction of the benzyl group can be achieved via alkylation methods.
- Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base, which selectively protects the amino group .
This compound finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored for drug development due to their biological activities.
- Organic Synthesis: It serves as a building block in synthetic organic chemistry for creating more complex molecules.
- Research: Used as a standard compound in studies related to asymmetric synthesis and catalysis .
Studies on (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid have shown its interactions with biological systems:
- Inhibition of Enzymatic Activity: Similar compounds have been studied for their ability to inhibit enzymes like those found in Escherichia coli and Saccharomyces cerevisiae, which is crucial for understanding metabolic pathways.
- Receptor Binding Studies: Research indicates potential interactions with various receptors that could lead to therapeutic effects .
Several compounds share structural similarities with (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (S)-1-Cbz-3-Boc-Aminopiperidine | 1.00 | Different stereochemistry |
| (S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate | 1.00 | Contains an additional benzyloxy group |
| (R)-Benzyl 3-Aminopiperidine-1-Carboxylate | 0.94 | Lacks the Boc protecting group |
| (R)-1-Cbz-3-Boc-Aminopyrrolidine | 0.94 | Pyrrolidine instead of piperidine |
| (S)-Benzyl 3-Aminopiperidine-1-Carboxylate | 0.94 | Different stereochemistry and no Boc protection |
The unique combination of the benzyl and tert-butoxycarbonyl groups in (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid contributes to its distinct reactivity and biological properties compared to these similar compounds .








